4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as a starting material. This compound undergoes electrophilic iodination at the 5-position, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds like clopidogrel inhibit the purinergic receptors on platelets, preventing platelet aggregation . The exact mechanism for this compound may involve similar pathways, but further research is needed to elucidate the details.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A thienopyridine that inhibits platelet aggregation by targeting purinergic receptors.
4H,5H,6H,7H-thieno[3,2-c]pyridine: Another thienopyridine with a different ring fusion pattern.
(S)-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride: A compound with similar structural features but different functional groups.
Uniqueness
4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific ring fusion pattern and the presence of a carboxylic acid group
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2S.ClH/c10-8(11)6-3-5-1-2-12-7(5)4-9-6;/h1-2,6,9H,3-4H2,(H,10,11);1H |
InChI Key |
TVLDWOVCMYBQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=CS2)C(=O)O.Cl |
Origin of Product |
United States |
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